molecular formula C16H17N5O3 B2785095 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 77350-99-3

7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2785095
CAS RN: 77350-99-3
M. Wt: 327.344
InChI Key: OUDDTBCYLIQSAN-UHFFFAOYSA-N
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Description

7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Research has focused on developing efficient synthesis methods for derivatives of the compound. For example, Carvalho et al. (2007) reported an efficient synthesis of 7,8-Dihydropyrimido[5,4-d]pyrimidines, showcasing techniques that might be applicable to the synthesis of related compounds (Carvalho, Esperanca, Esteves, & Proença, 2007). Similarly, Šimo et al. (1995) developed a method to obtain 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which could be related to the compound (Šimo, Rybár, & Alföldi, 1995).

Structural and Spectral Properties

The study of structural and spectral properties forms a significant part of the research on this compound. Wenska et al. (2004) examined the spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir, potentially offering insights into the properties of the compound of interest (Wenska, Koput, Insińska-Rak, Golankiewicz, Gośliński, & Ostrowski, 2004). Additionally, research by Ashraf et al. (2019) on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including structural, spectral, and computational exploration, may provide valuable information on the compound's characteristics (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).

Potential Applications

Research into potential applications of this compound and its derivatives spans several areas, including anticancer and antiviral activities. Hayallah (2017) designed and synthesized olomoucine analogues with potential anticancer activity, suggesting a pathway for exploring the therapeutic applications of similar compounds (Hayallah, 2017). Furthermore, Perlíková and Hocek (2017) discussed pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in the design of antitumor and antiviral nucleosides, highlighting the significance of this structure in medical research (Perlíková & Hocek, 2017).

properties

IUPAC Name

7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-9-3-5-10(6-4-9)20-7-11(22)8-21-12-13(17-15(20)21)19(2)16(24)18-14(12)23/h3-6,11,22H,7-8H2,1-2H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDDTBCYLIQSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322281
Record name 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

CAS RN

77350-99-3
Record name 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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